α-Glucosidase Inhibition vs. Karaviloside I
In a head-to-head in vitro α-glucosidase inhibition assay utilizing 21 isolated cucurbitane triterpenoids from Momordica charantia, Karaviloside II achieved an IC50 of 28.55 µM, representing a 19.1% higher inhibitory potency compared to its closest structural relative, Karaviloside I (IC50 = 35.31 µM) [1]. The clinically established α-glucosidase inhibitor acarbose served as a positive control with an IC50 of 5.48 µM under identical conditions [1].
| Evidence Dimension | Inhibition of baker's yeast α-glucosidase enzyme activity |
|---|---|
| Target Compound Data | IC50 = 28.55 µM |
| Comparator Or Baseline | Karaviloside I: IC50 = 35.31 µM; Acarbose (positive control): IC50 = 5.48 µM |
| Quantified Difference | Karaviloside II is 1.24-fold more potent (19.1% lower IC50) than Karaviloside I; acarbose is 5.21-fold more potent than Karaviloside II. |
| Conditions | In vitro α-glucosidase inhibition assay; substrate concentration and pre-incubation per Yue et al., 2017 (Journal of Functional Foods). |
Why This Matters
This quantifies the penalty for substituting Karaviloside II with Karaviloside I in an α-glucosidase-targeted assay; the allose-containing glycoside is demonstrably superior, which translates to measurable differences in enzyme-level efficacy for diabetes target validation.
- [1] Yue, J., Xu, J., Cao, J., Zhang, X., & Zhao, Y. (2017). Cucurbitane triterpenoids from Momordica charantia L. and their inhibitory activity against α-glucosidase, α-amylase and protein tyrosine phosphatase 1B (PTP1B). Journal of Functional Foods, 37, 624–631. View Source
